molecular formula C14H20BrFO B8162614 1-((8-Bromooctyl)oxy)-2-fluorobenzene

1-((8-Bromooctyl)oxy)-2-fluorobenzene

Cat. No.: B8162614
M. Wt: 303.21 g/mol
InChI Key: GONPQUMQRPKIFI-UHFFFAOYSA-N
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Description

1-((8-Bromooctyl)oxy)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and an 8-bromooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((8-Bromooctyl)oxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 8-bromooctyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((8-Bromooctyl)oxy)-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the 8-bromooctyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the existing functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, or cyano derivatives of the original compound.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include alcohols or amines, depending on the functional groups present.

Scientific Research Applications

1-((8-Bromooctyl)oxy)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((8-Bromooctyl)oxy)-2-fluorobenzene depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the 8-bromooctyl group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((8-Bromooctyl)oxy)-2-fluorobenzene is unique due to the presence of both a fluorine atom and an 8-bromooctyl group. The fluorine atom can enhance the compound’s reactivity and binding affinity in biological systems, while the 8-bromooctyl group can influence its solubility and membrane permeability. This combination of properties makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(8-bromooctoxy)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFO/c15-11-7-3-1-2-4-8-12-17-14-10-6-5-9-13(14)16/h5-6,9-10H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONPQUMQRPKIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCCCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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